[R*,S*-(E)]-(+/-)-7-[3-(4-Fluorophenyl)-5-hydroxy-1-(1-Methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid MonosodiuM Salt
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Overview
Description
[R*,S*-(E)]-(+/-)-7-[3-(4-Fluorophenyl)-5-hydroxy-1-(1-Methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid MonosodiuM Salt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and multiple hydroxyl groups. Its diverse functional groups make it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [R*,S*-(E)]-(+/-)-7-[3-(4-Fluorophenyl)-5-hydroxy-1-(1-Methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid MonosodiuM Salt involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole moiety, followed by the introduction of the fluorophenyl group. The hydroxyl groups are then added through selective hydroxylation reactions. The final step involves the formation of the monosodium salt, which is achieved by neutralizing the acid with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to ensure the purity and stability of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the fluorophenyl ring.
Scientific Research Applications
[R*,S*-(E)]-(+/-)-7-[3-(4-Fluorophenyl)-5-hydroxy-1-(1-Methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid MonosodiuM Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [R*,S*-(E)]-(+/-)-7-[3-(4-Fluorophenyl)-5-hydroxy-1-(1-Methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid MonosodiuM Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [R,S-(E)]-(+/-)-7-[3-(4-Chlorophenyl)-5-hydroxy-1-(1-Methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid MonosodiuM Salt**
- [R,S-(E)]-(+/-)-7-[3-(4-Bromophenyl)-5-hydroxy-1-(1-Methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid MonosodiuM Salt**
Uniqueness
The presence of the fluorophenyl group in [R*,S*-(E)]-(+/-)-7-[3-(4-Fluorophenyl)-5-hydroxy-1-(1-Methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid MonosodiuM Salt distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H25FNNaO5 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
sodium;7-[3-(4-fluorophenyl)-5-hydroxy-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO5.Na/c1-14(2)26-21-9-7-18(28)12-20(21)24(15-3-5-16(25)6-4-15)22(26)10-8-17(27)11-19(29)13-23(30)31;/h3-10,12,14,17,19,27-29H,11,13H2,1-2H3,(H,30,31);/q;+1/p-1 |
InChI Key |
MHHBOCPYDHYTEO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)O)C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Origin of Product |
United States |
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